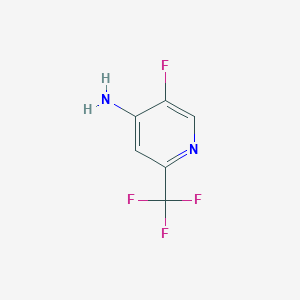

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLQUFVYDUXVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The introduction of the amino group at the 4-position of the pyridine ring in the presence of fluorine substituents and trifluoromethyl groups requires careful synthetic design.

Synthetic Route (Based on Recent Research)

- Protection of amino group: Amino group protection using phthaloyl chloride with DMAP and triethylamine to form a protected intermediate.

- Fluorination: Treatment with dried cesium fluoride (CsF) in DMSO to introduce fluorine at the desired position.

- Deprotection: Use of concentrated ammonium hydroxide to remove the amino protecting group gently.

- Nucleophilic substitution: Hydrazine hydrate is used for nucleophilic substitution of fluorine at the 6-position, though care is needed to avoid side reactions.

- Cyclization and further transformations: Subsequent steps involve cyclization and hydrolysis to yield the target aminopyridine.

This multistep approach is described in a 2025 study focusing on the design and synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl) derivatives, which share synthetic intermediates and strategies relevant to this compound preparation.

Industrial-Scale Preparation Method (Chinese Patent CN106866509A)

This method emphasizes the industrial applicability with high yield and purity:

- Step 1: Starting from 3-picoline, a superchlorination reaction produces 2-chloro-5-(trichloromethyl)pyridine crude product.

- Step 2: Purification of the crude product.

- Step 3: Fluorination of the purified 2-chloro-5-(trichloromethyl)pyridine with fluorinating agents.

- Step 4: Alkali washing and vacuum distillation to obtain 5-fluoro-2-(trifluoromethyl)pyridine with purity >98.77% and yield >85.45%.

This method is noted for high selectivity, conversion rates, and suitability for industrial production.

Novel Metal-Free Synthesis via Defluorocycloaddition (Research Article)

A recent organic synthesis approach involves:

- Starting materials: Perfluoroalkyl alkynes and benzylamines.

- Reaction type: Formal [4+2] defluorocycloaddition under metal-free conditions.

- Mechanism: Sequence of hydroamination, successive defluorination, 6π-electrocyclization, aromatization, and amination.

- Outcome: Synthesis of meta-fluoroalkylated pyridin-4-amines, potentially applicable to this compound analogs.

This method offers a novel synthetic pathway with good functional group tolerance but may require further adaptation for the specific target compound.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include tetra-n-butylammonium fluoride and dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine has the empirical formula and a molecular weight of approximately 180.10 g/mol. The presence of both a fluorine atom and a trifluoromethyl group enhances its lipophilicity and stability, making it particularly valuable in pharmaceutical applications .

Cancer Treatment

One of the most prominent applications of this compound is in the synthesis of naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers. This compound inhibits the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cancer cell growth and survival .

Key Mechanism:

- Inhibition of RAF Protein Activity: By disrupting this pathway, this compound can lead to apoptosis in cancer cells, highlighting its therapeutic potential.

Drug Development

The compound serves as a building block for various APIs, contributing to the synthesis of other pharmaceutical agents. Its derivatives are being explored for their efficacy against various diseases, including viral infections and tumors. Approximately 40% of pharmaceutical compounds contain fluorine, with many under clinical trials for their potential as new drugs .

| Drug Name | Target Disease | Mechanism |

|---|---|---|

| Naporafenib | Cancer | RAF inhibitor |

| Tipranavir | HIV | HIV protease inhibitor |

Agrochemical Applications

This compound and its derivatives are increasingly used in agrochemicals due to their effectiveness in pest control. The trifluoromethyl group enhances the biological activity of these compounds.

Pesticide Development

The compound is integral in developing new pesticides that are more effective than traditional ones. For example, derivatives containing the trifluoromethyl group exhibit superior properties compared to phenyl-containing insecticides .

Examples of Agrochemical Compounds:

- Fluazinam: A potent fungicide derived from TFMP structures.

- Pyridalyl: An insecticide with enhanced pest control properties due to its trifluoromethyl substitution.

Case Study 1: Naporafenib Synthesis

Research has demonstrated that the incorporation of this compound into naporafenib synthesis significantly enhances its potency against certain cancer cell lines.

Case Study 2: Agrochemical Efficacy

Studies on trifluoromethyl-substituted pesticides have shown that these compounds provide better control over pests compared to conventional pesticides, highlighting their importance in modern agriculture.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and electrostatic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine can be contextualized by comparing it to analogous pyridine derivatives (Table 1). Key differences lie in substituent positions, halogen types, and resultant physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Halogen Effects: Iodine (e.g., 5-Iodo-2-(trifluoromethyl)pyridin-4-amine) introduces a heavy atom with utility in radiopharmaceuticals or as a synthetic handle for metal-catalyzed reactions .

Substituent Positioning :

- The amine group at position 4 in the target compound contrasts with analogs like 5-Chloro-4-fluoropyridin-2-amine (amine at position 2), altering electronic distribution and nucleophilic reactivity .

Applications :

- Trifluoromethylated pyridines (e.g., the target compound) are prevalent in patent literature for anticancer agents () and CNS-penetrant inhibitors () .

- Halogenated analogs (Cl, Br, I) are leveraged for further functionalization, such as palladium-catalyzed couplings .

Research Findings and Implications

- Synthetic Utility : The iodine-substituted analog () is synthesized at 95% purity, suggesting scalable routes for halogenated pyridines .

- Biological Relevance : Fluorine and trifluoromethyl groups in the target compound improve metabolic stability and blood-brain barrier penetration, as evidenced by related compounds in PI3K/mTOR inhibitors () .

- Structural Insights : Substituent positions profoundly impact bioactivity. For example, benzoimidazole derivatives with pyridin-4-amine moieties () highlight the importance of the amine’s position in kinase binding .

Biologische Aktivität

5-Fluoro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1260663-77-1) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features, including the trifluoromethyl group, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant activity against several biological targets:

-

Anticancer Properties :

- Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these activities range from 0.87 to 12.91 µM, showing better efficacy compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

- The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in certain cancer models, suggesting potential as a chemotherapeutic agent .

- Inhibition of Kinases :

- Antiviral Activity :

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of this compound revealed its effectiveness in inhibiting MCF-7 cell growth. The study reported an IC50 value of approximately 9.46 µM, which was significantly lower than that of 5-FU (17.02 µM). Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound .

Case Study 2: Kinase Inhibition

In vitro assays demonstrated that this compound effectively inhibited Raf kinase activity with an IC50 value of less than 10 µM. This inhibition was correlated with reduced cell viability in Raf-dependent tumor models, highlighting its potential as a targeted therapy for specific cancer types .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other fluorinated pyridine derivatives:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 0.87 - 12.91 | Induces apoptosis in MCF-7 cells |

| 5-Fluorouracil (5-FU) | Anticancer | 11.73 - 17.02 | Standard chemotherapy agent |

| Tipranavir | Antiviral | N/A | HIV protease inhibitor |

| Fluazinam | Fungicidal | N/A | Effective against fungal pathogens |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-(trifluoromethyl)pyridin-4-amine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves fluorinated pyridine precursors undergoing nucleophilic substitution. For example, substituting halogen atoms (e.g., chlorine) at the 2-position of a pyridine ring with a trifluoromethyl group via Cu-mediated cross-coupling reactions. Fluorination at the 5-position can be achieved using KF or HF-pyridine under controlled temperatures (80–120°C). Optimizing stoichiometry and catalyst loading (e.g., Pd/C or CuI) improves yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and absence of impurities.

- High-resolution mass spectrometry (HRMS) for exact mass validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- X-ray crystallography (if crystalline) for definitive structural confirmation .

Q. What solvent systems are optimal for recrystallizing this compound, and how does fluorine substitution impact solubility?

- Methodological Answer : Fluorine and trifluoromethyl groups enhance lipophilicity, making polar aprotic solvents (e.g., DMSO, DMF) suitable for dissolution. Recrystallization is best achieved using mixed solvents like ethanol/water or dichloromethane/hexane. Slow cooling (2–5°C/hour) yields high-purity crystals. Solubility in aqueous buffers is limited; DMSO stocks (10 mM) are recommended for biological assays .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group activates the pyridine ring at meta and para positions, directing nucleophiles (e.g., amines) to the 4-position. Computational studies (DFT) show decreased electron density at the 4-position due to -CF₃, favoring NAS. Experimental validation involves competitive reactions with substituted pyridines under identical conditions .

Q. How can contradictory data on fluorination efficiency at the 5-position be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and fluoride source (KF vs. HF-pyridine). Systematic studies using Design of Experiments (DoE) can isolate variables:

- Solvent screening (DMAC vs. DMF) to assess dielectric effects.

- Isotopic labeling (¹⁸F) to track fluorination pathways.

- Kinetic profiling via in-situ NMR to identify intermediates .

Q. What strategies mitigate competing side reactions (e.g., ring-opening) during functionalization of the pyridine core?

- Methodological Answer :

- Temperature control : Lower temperatures (0–25°C) reduce ring strain.

- Protecting groups : Temporarily block reactive sites (e.g., NH₂ at 4-position) with Boc or Fmoc.

- Catalyst tuning : Use Pd(0) or Ni(0) complexes to suppress undesired pathways .

Q. What computational tools predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases).

- QSAR models built with descriptors like logP, H-bond donors, and topological polar surface area.

- MD simulations (GROMACS) to assess binding stability in physiological conditions .

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., ¹⁹F NMR shifts)?

- Methodological Answer :

- Internal referencing : Use CFCl₃ as a ¹⁹F NMR standard.

- Solvent correction : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃).

- Collaborative validation : Cross-check data with open-access databases (e.g., PubChem) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.